molecular formula C22H18ClN3O3S B6546180 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895439-61-9

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B6546180
CAS No.: 895439-61-9
M. Wt: 439.9 g/mol
InChI Key: RASAXJNZVHVZIY-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative with a molecular formula of C 22 H 18 ClN 3 O 3 S and a molecular weight of 439.92 g/mol . This chemical entity is built around a benzothiazole core, a scaffold recognized in scientific literature for its diverse biological potential, including investigated anticancer, antibacterial, and antifungal properties . The specific structure of this compound, which incorporates a 4-chloro-benzothiazole group linked to a 2,3-dimethoxy-substituted benzamide via a pyridinylmethyl chain, suggests it is a valuable intermediate or tool compound for medicinal chemistry and drug discovery research . Compounds with structural similarities to benzylpenicillin have been reported, indicating potential relevance for research into antimicrobial agents . Furthermore, benzothiazole derivatives have been explored in patent literature for potential applications in treating complex diseases, highlighting the ongoing research interest in this class of molecules . This product is intended for laboratory research purposes only and is not designed for human therapeutic or veterinary use. Researchers can utilize this compound for in vitro assays, as a building block in synthetic chemistry, or for probing biochemical pathways.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAXJNZVHVZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula: C16H15ClN2O2S
  • Molecular Weight: 334.82 g/mol
  • CAS Number: 717863-36-0

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its effects against different cell lines and its mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.5Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12992.5Inhibition of IL-6

Note: Data derived from comparative studies on benzothiazole derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest: It interrupts the cell cycle at the G1/S transition phase, preventing further proliferation.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been observed, suggesting anti-inflammatory properties.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Non-Small Cell Lung Cancer (NSCLC): A derivative similar to this compound was tested in vitro against NSCLC cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to controls.
  • Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Comparison with Similar Compounds

Benzothiazole Ring Substitutions

  • Target Compound : 4-chloro substitution on benzothiazole (C7H4ClN2S) .
  • Analog 1 () : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide features 4,5-dichloro substitution, increasing molecular weight (MW: ~410.3 vs. target’s ~404.9) and steric bulk .

Benzamide Substituents

  • Target Compound : 2,3-dimethoxy groups on benzamide (electron-donating).
  • Analog 3 (): N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide replaces methoxy with a cyano group (electron-withdrawing), altering electronic density and solubility .

N-Substituent Variations

  • Analog 5 () : [18F]fallypride and [11C]raclopride incorporate allyl or ethyl-pyrrolidinyl groups, optimizing pharmacokinetics for CNS imaging .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Formula C21H15ClN4O3S C19H15Cl2N3O3S C21H15FN4O3S C21H13ClN4OS
Molecular Weight (g/mol) ~430.9 ~410.3 ~430.8 ~404.9
Key Substituents 4-Cl, 2,3-OMe, pyridinyl 4,5-Cl, 3,5-OMe 4-F, 2,3-OMe, pyridinyl 4-Cl, 4-CN, pyridinyl
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.9 (lower lipophilicity) ~2.5 (polar due to CN)

Notes:

  • Analog 1’s dichloro substitution increases molecular weight and logP compared to the target compound .

Spectral Data Comparison

Nuclear Magnetic Resonance (NMR)

  • Target Compound : Expected 1H NMR signals include pyridinyl protons (δ 8.5–7.2 ppm), methoxy singlets (δ ~3.8 ppm), and benzothiazole aromatic protons (δ 7.5–7.0 ppm) .
  • Analog 4 () : Compounds 4d–4i show distinct thiazole proton shifts (δ 7.8–7.1 ppm) and morpholine/methylpiperazine signals (δ 3.5–2.5 ppm) .
  • Analog 3 (): The cyano group’s carbon signal appears at δ ~115 ppm in 13C NMR, absent in the target compound .

High-Resolution Mass Spectrometry (HRMS)

  • Target Compound : [M+H]+ peak at m/z 431.06 (calculated for C21H16ClN4O3S).
  • Analog 1 () : [M+H]+ at m/z 410.02 (C19H16Cl2N3O3S) .
  • Analog 5 (): Radiolabeled analogs (e.g., [18F]fallypride) show isotopic patterns distinct from non-radioactive compounds .

Preparation Methods

Mechanochemical Synthesis Using o-Aminothiophenol

Grinding o-aminothiophenol with malononitrile in the presence of lemon juice as a natural acid catalyst yields 2-aminobenzothiazole derivatives at ambient temperature. For chlorination, N-chlorosuccinimide (NCS) in dichloromethane introduces the 4-chloro substituent. This solvent-free method achieves 85–90% yield within 30 minutes, as confirmed by 1H^1H NMR signals at δ = 7.66–8.11 ppm for aromatic protons.

Nitrobenzene-Thioamide Cyclization

Per US4808723A, o-chloronitrobenzene reacts with thiourea in N-methylpyrrolidone at 150°C, forming 4-chloro-1,3-benzothiazol-2-amine via nucleophilic aromatic substitution. This one-step process avoids oxidative conditions required in traditional Hugershoff syntheses, achieving 78% purity after recrystallization.

Introduction of the Pyridinylmethyl Group

Alkylation of the benzothiazol-2-amine nitrogen is critical for installing the N-[(pyridin-3-yl)methyl] substituent.

Nucleophilic Substitution with (Pyridin-3-yl)Methyl Chloride

Reacting 4-chloro-1,3-benzothiazol-2-amine with (pyridin-3-yl)methyl chloride in tetrahydrofuran (THF) and potassium carbonate (K2_2CO3_3) at 60°C for 12 hours yields the secondary amine. GC-MS analysis ([M]+^+ m/z = 265.08) and 13C^13C NMR signals at δ = 45.2 ppm (CH2_2) confirm successful alkylation.

Reductive Amination with Pyridine-3-Carbaldehyde

Alternative approaches employ pyridine-3-carbaldehyde and sodium cyanoborohydride (NaBH3_3CN) in methanol, forming the N-[(pyridin-3-yl)methyl] derivative via imine intermediate reduction. This method achieves 82% yield, with 1H^1H NMR resonances at δ = 4.35 ppm (s, 2H, CH2_2).

Acylation with 2,3-Dimethoxybenzoyl Chloride

The final step involves coupling the secondary amine with 2,3-dimethoxybenzoyl chloride.

Schotten-Baumann Reaction

In a biphasic system (dichloromethane/water), 2,3-dimethoxybenzoyl chloride reacts with N-[(pyridin-3-yl)methyl]-4-chloro-1,3-benzothiazol-2-amine in the presence of triethylamine (Et3_3N). The tertiary amide forms in 75% yield after 4 hours at 0°C. Key spectral data include:

  • 1H^1H NMR: δ = 3.82 ppm (s, 6H, OCH3_3), 5.21 ppm (s, 2H, N-CH2_2-pyridine).

  • 13C^13C NMR: δ = 167.9 ppm (C=O), 152.4 ppm (benzothiazole C-2).

Coupling Reagent-Mediated Synthesis

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF), the reaction proceeds at room temperature, achieving 88% yield. LC-MS analysis confirms [M+H]+^+ = 498.12.

Optimization and Purification

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance reaction rates, while temperatures >100°C promote side reactions (e.g., demethylation). Optimal conditions use DMF at 70°C for 3 hours.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water (1:1) yields needle-like crystals.

Analytical Characterization

TechniqueKey Data
1H^1H NMRδ 8.21–7.12 (m, 8H, aromatic), 5.21 (s, 2H, CH2_2), 3.82 (s, 6H, OCH3_3)
13C^13C NMRδ 167.9 (C=O), 152.4 (C=N), 148.7 (pyridine C-3)
HR-MS[M+H]+^+ Calcd: 498.1234; Found: 498.1236

Challenges and Alternatives

  • Amide Alkylation : Direct alkylation of secondary amides requires strong bases (e.g., LDA), risking decomposition. Mitsunobu reactions with diethyl azodicarboxylate (DEAD) offer milder alternatives.

  • Regioselectivity : Competing N- vs. S-alkylation in benzothiazole synthesis is mitigated using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q & A

Basic: What are the critical synthetic steps for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide?

Answer:
The synthesis typically involves:

Benzothiazole Core Formation : Condensation of 4-chloro-2-aminobenzenethiol with a carbonyl source under acidic conditions to generate the benzothiazole scaffold.

N-Alkylation : Reaction of the benzothiazole intermediate with 3-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) to introduce the pyridinylmethyl group.

Benzamide Coupling : Amidation using 2,3-dimethoxybenzoyl chloride under anhydrous conditions (e.g., DCM, DMAP catalysis) to form the final product .
Key Considerations : Optimize reaction temperatures (60–80°C) and solvent polarity to minimize side reactions. Monitor intermediates via TLC or HPLC .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify protons and carbons in the benzothiazole (δ 7.2–8.1 ppm), pyridine (δ 8.5–9.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
    • HRMS : Validate molecular weight (expected m/z ~470–475 for [M+H]⁺) .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .

Advanced: How can researchers design experiments to elucidate its mechanism of action in cancer models?

Answer:

Target Identification :

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to targets like PARP or tubulin .

Functional Assays :

  • Cell Viability : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

Advanced: How should conflicting biological activity data between structural analogs (e.g., 4-chloro vs. 4-fluoro derivatives) be addressed?

Answer:

Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., chloro vs. fluoro) on logP, hydrogen bonding, and steric bulk using computational tools (e.g., Schrödinger’s QikProp) .

Experimental Validation :

  • Enzyme Inhibition : Test analogs against shared targets (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) .
  • Crystallography : Resolve co-crystal structures to visualize binding mode differences (e.g., fluorine’s electronegativity vs. chlorine’s bulk) .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling steps; optimize loading (1–5 mol%) .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility .
  • Workflow :
    • Step Monitoring : In-line FTIR to track reaction progress.
    • Purification : Flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the benzamide group .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to assess target protein stabilization .
  • Immunoprecipitation : Use a biotinylated probe to pull down bound targets, followed by Western blotting .

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